N-Benzyl-2-chloroacetamide

Medicinal Chemistry Solid Formulation Process Chemistry

Select N-Benzyl-2-chloroacetamide for your research, leveraging its unique electrophilic chloroacetamide handle and benzyl group—a combination that boosts lipophilicity (LogP ~1.6) for blood-brain barrier penetration and facilitates covalent enzyme inhibition (AChE IC₅₀ 1.8 μM). This high-purity solid (mp 93–96 °C) is ideal for nucleophilic substitution reactions to build antipsychotic and anti-inflammatory leads. Avoid substituting with inert or structurally altered analogs that compromise reactivity and assay reproducibility.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 2564-06-9
Cat. No. B079565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-chloroacetamide
CAS2564-06-9
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCl
InChIInChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
InChIKeySRAXAXHQMCQHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-chloroacetamide (CAS 2564-06-9): A Versatile Chloroacetamide Building Block for Organic Synthesis


N-Benzyl-2-chloroacetamide is a chlorinated acetamide derivative bearing a benzyl substituent on the amide nitrogen [1]. It is a white to light yellow crystalline solid with a molecular formula of C₉H₁₀ClNO and a molecular weight of 183.64 g/mol . The compound is prepared via acylation of benzylamine with chloroacetyl chloride and serves as an alkylating agent and synthetic intermediate for constructing more complex pharmacophores .

N-Benzyl-2-chloroacetamide: Why Simple In-Class Swaps Undermine Reactivity, Solubility, and Biological Outcome


Despite the superficial similarity of chloroacetamide derivatives, substituting N-Benzyl-2-chloroacetamide with a non‑chlorinated analog (e.g., N‑benzylacetamide) eliminates the electrophilic chloro group, rendering the molecule inert toward nucleophilic substitution . Conversely, replacing the benzyl moiety with a smaller alkyl group (e.g., N‑methyl‑2‑chloroacetamide) drastically alters lipophilicity (ΔLogP ≈ 0.6 units) and melting point (ΔTm ≈ 50 °C), which can disrupt crystallinity, formulation, and membrane permeability in biological assays . Even the choice between chloro‑ and bromo‑ analogs affects reaction kinetics and enzyme inhibition profiles due to differences in leaving‑group ability and steric bulk [1]. Therefore, N‑Benzyl‑2‑chloroacetamide occupies a distinct physicochemical and reactivity niche that cannot be approximated by off‑the‑shelf substitutes.

N-Benzyl-2-chloroacetamide: Quantifiable Differentiation from Closest Analogs


Melting Point and Crystallinity: N-Benzyl-2-chloroacetamide Exhibits a Substantially Higher Melting Point Than N-Benzylacetamide and N-Methyl-2-chloroacetamide

N-Benzyl-2-chloroacetamide melts at 93–96 °C, which is approximately 33 °C higher than N‑benzylacetamide (59–63 °C) and 51 °C higher than N‑methyl‑2‑chloroacetamide (42–46 °C) . This elevated melting point confers greater thermal stability and facilitates purification by recrystallization, a key advantage during scale‑up. In contrast, the non‑chlorinated analog 2‑chloroacetamide melts at 116–120 °C, but lacks the benzyl‑derived lipophilicity required for many drug‑discovery applications .

Medicinal Chemistry Solid Formulation Process Chemistry

Lipophilicity (LogP): N-Benzyl-2-chloroacetamide Is Significantly More Lipophilic Than N-Benzylacetamide

N-Benzyl-2-chloroacetamide exhibits an ACD/LogP of 1.56–1.93, whereas N‑benzylacetamide (the non‑chlorinated counterpart) has a LogP of 0.95–1.71 . The approximate 0.6‑unit increase in LogP for the chloro‑substituted compound translates to a roughly 4‑fold higher predicted octanol‑water partition coefficient, enhancing membrane permeability in cell‑based assays. This differential lipophilicity can be decisive when selecting an intermediate for CNS‑targeted libraries, where balanced LogP is essential [1].

Drug Design ADME Medicinal Chemistry

Enzyme Inhibition Profile: N-Benzyl-2-chloroacetamide Displays Moderate, Multi‑Target Inhibition (AChE, BChE, COX‑2) Not Observed with N-Benzylacetamide

N-Benzyl-2-chloroacetamide inhibits human acetylcholinesterase (AChE) with an IC₅₀ of 1.8 μM, butyrylcholinesterase (BChE) with an IC₅₀ of 3.5 μM, and cyclooxygenase‑2 (COX‑2) with an IC₅₀ of 8.6 μM [1]. In contrast, the non‑chlorinated analog N‑benzylacetamide is described only as a weak inhibitor of AChE with no quantitative IC₅₀ reported [2]. Furthermore, while 2‑chloroacetamide irreversibly inhibits AChE (binding constant ~3.2 M⁻¹), its lack of a benzyl group confers different selectivity and potency . The moderate, reversible inhibition profile of N‑Benzyl‑2‑chloroacetamide across multiple targets may be advantageous for probe development or mechanistic studies.

Enzymology Drug Discovery Cholinesterase

Synthetic Versatility: N-Benzyl-2-chloroacetamide Serves as a Direct Precursor to Arylpiperazine‑Based Pharmacophores

N-Benzyl-2-chloroacetamide reacts smoothly with arylpiperazines to yield 2-[4-(aryl substituted)piperazin‑1‑yl]-N‑benzylacetamides, a scaffold explored for antipsychotic activity . In contrast, N‑benzylacetamide lacks the electrophilic chloro group and cannot undergo this SN2 reaction under mild conditions, severely limiting its utility as a synthetic building block . Furthermore, N‑Benzyl‑2‑chloroacetamide has been employed in the synthesis of N‑methylacetamide and N‑benzylacetamide derivatives via reaction with di‑tert‑butyl 1,4,7‑triazacyclononane‑1,4‑diacetate, and in the formation of bis[N‑benzyl‑2‑(quinolin‑8‑yloxy)acetamide] monohydrate .

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

N-Benzyl-2-chloroacetamide: Optimal Research and Industrial Use Cases Based on Quantitative Evidence


Building Block for CNS‑Targeted Compound Libraries

The elevated LogP (~1.6) and moderate enzyme inhibition profile (AChE IC₅₀ 1.8 μM, BChE 3.5 μM) make N‑Benzyl‑2‑chloroacetamide an attractive starting material for synthesizing analogs intended to cross the blood‑brain barrier. Researchers can leverage the chloroacetamide moiety for covalent or non‑covalent interactions with cholinesterases, while the benzyl group provides a handle for further derivatization [1].

Intermediate for Arylpiperazine‑Based Antipsychotics

N-Benzyl-2-chloroacetamide reacts directly with arylpiperazines to generate 2-[4-(aryl substituted)piperazin‑1‑yl]-N‑benzylacetamides—a scaffold with demonstrated potential in antipsychotic drug discovery . The synthetic route is efficient and avoids protection/deprotection steps, offering a cost‑effective path to lead optimization.

Crystallization‑Friendly Reagent for Process Chemistry

With a melting point of 93–96 °C, N‑Benzyl‑2‑chloroacetamide is readily purified by recrystallization from common solvents (e.g., ethyl acetate/hexane). This thermal stability reduces the risk of decomposition during large‑scale reactions and simplifies work‑up procedures, making it suitable for multi‑kilogram campaigns .

Reference Inhibitor for Cholinesterase and COX‑2 Assays

The compound's well‑defined IC₅₀ values for AChE (1.8 μM), BChE (3.5 μM), and COX‑2 (8.6 μM) allow it to serve as a positive control or benchmark compound in enzyme inhibition screens, particularly when comparing new chloroacetamide derivatives or evaluating assay reproducibility [1].

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